molecular formula C8H14F3NO B15257772 2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol

2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol

Cat. No.: B15257772
M. Wt: 197.20 g/mol
InChI Key: OKIAQLYDEMBNCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the ethan-1-ol moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

2-[2-(trifluoromethyl)piperidin-3-yl]ethanol

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7-6(3-5-13)2-1-4-12-7/h6-7,12-13H,1-5H2

InChI Key

OKIAQLYDEMBNCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C(F)(F)F)CCO

Origin of Product

United States

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